molecular formula C13H10N4S B2899863 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860648-52-8

7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2899863
CAS RN: 860648-52-8
M. Wt: 254.31
InChI Key: CGWKXDFHRDWBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified at various positions, allowing for a wide range of derivatives .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, as well as its ability to interact with other compounds.

Advantages and Limitations for Lab Experiments

The advantages of 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for lab experiments include its ease of synthesis and its potential for a variety of applications. Additionally, its structure and properties make it a promising candidate for various medicinal and biochemical applications. However, its exact mechanism of action is still not fully understood, and its effects on humans have not yet been thoroughly investigated.

Future Directions

The potential future directions for 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include further investigation into its mechanism of action, as well as its effects on humans. Additionally, further research could be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Additionally, further research could be conducted to explore its potential interactions with other compounds and its ability to inhibit the activity of certain enzymes and receptors. Finally, further research could be conducted to explore its potential as an antioxidant and its ability to scavenge free radicals and reduce oxidative damage.

Synthesis Methods

7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized from a variety of starting materials. One method involves the condensation of 2,5-dimethylthiophene and 1,5-diaminopyrimidine to form a pyrimidine ring. The resulting intermediate is then reacted with carbonitrile to generate this compound. Other methods of synthesis include the reaction of 2-methylthiophene and 1,5-diaminopyrimidine, as well as the reaction of 2,5-dimethylthiophene and 1,5-diaminopyrimidine with carbonitrile.

properties

IUPAC Name

7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKXDFHRDWBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.